molecular formula C18H16Cl2N2O3S B2769180 1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione CAS No. 620590-06-9

1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

Cat. No.: B2769180
CAS No.: 620590-06-9
M. Wt: 411.3
InChI Key: ROLYGHOFXWZLFT-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic compound that belongs to the class of thienoimidazoles

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienoimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dichlorophenyl and m-tolyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.

    Oxidation to form the 5,5-dioxide: This step may involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide to the corresponding sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or tolyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or tolyl rings.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one: Lacks the 5,5-dioxide functionality.

    1-(3,4-dichlorophenyl)-3-(m-tolyl)imidazole: Lacks the tetrahydrothieno ring.

    1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione derivatives: Various derivatives with different substituents on the phenyl or tolyl rings.

Uniqueness

The presence of the 5,5-dioxide functionality in this compound may confer unique chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c1-11-3-2-4-12(7-11)21-16-9-26(24,25)10-17(16)22(18(21)23)13-5-6-14(19)15(20)8-13/h2-8,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLYGHOFXWZLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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